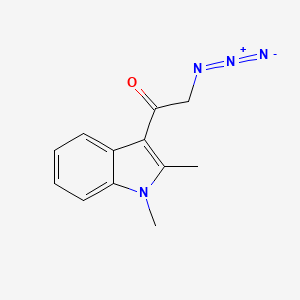
2-Azido-1-(1,2-dimetil-1H-indol-3-il)etanona
Descripción general
Descripción
“2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” is a compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The azido group (N3) and the ketone group (C=O) suggest that this compound could be involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a ketone group attached to one carbon of the ring, and an azido group attached to an adjacent carbon .Chemical Reactions Analysis
The azido group is known to participate in a variety of chemical reactions, including click chemistry reactions . The ketone group could also be involved in reactions such as condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For example, the presence of the polar azido and ketone groups could affect the compound’s solubility .Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, como la 2-Azido-1-(1,2-dimetil-1H-indol-3-il)etanona, han mostrado potencial en la investigación antiviral. Se ha informado que los compuestos con un núcleo de indol exhiben actividad inhibitoria contra varios virus, incluidos los virus de la influenza A y Coxsackie B4 . El grupo azido en estos compuestos podría utilizarse para la química de clic, lo que podría conducir al desarrollo de nuevos agentes antivirales.
Propiedades antiinflamatorias
El andamiaje del indol es conocido por sus propiedades antiinflamatorias. Los investigadores han sintetizado varios derivados del indol para evaluar las actividades farmacológicas, incluidos los efectos antiinflamatorios . La estructura específica de la this compound podría explorarse por su potencial para reducir la inflamación en entornos clínicos.
Investigación anticancerígena
Los derivados del indol también se exploran por sus propiedades anticancerígenas. El grupo azido en la this compound podría utilizarse para la bioconjugación con otros agentes anticancerígenos, mejorando su selectividad y potencia contra las células cancerosas .
Aplicaciones anti-VIH
El núcleo del indol es parte de muchas moléculas de fármacos sintéticos con alta afinidad a múltiples receptores, lo cual es útil en el desarrollo de nuevos derivados para tratamientos anti-VIH . La funcionalidad azido del compuesto en cuestión podría permitir enfoques innovadores para la terapia del VIH.
Efectos antioxidantes
Los derivados del indol han sido reconocidos por sus actividades antioxidantes. La estructura única de la this compound puede contribuir a su capacidad para neutralizar los radicales libres, lo cual es beneficioso para prevenir enfermedades relacionadas con el estrés oxidativo .
Actividad antimicrobiana y antituberculosa
Se ha encontrado que la estructura central del indol posee actividades antimicrobianas y antituberculosas. Esto convierte a la this compound en un candidato para el desarrollo de nuevos tratamientos contra las infecciones bacterianas y la tuberculosis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-azido-1-(1,2-dimethylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-12(11(17)7-14-15-13)9-5-3-4-6-10(9)16(8)2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVWRAIVDXGTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446186.png)

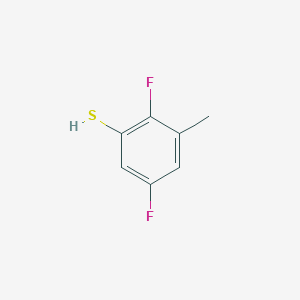
![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)
![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)
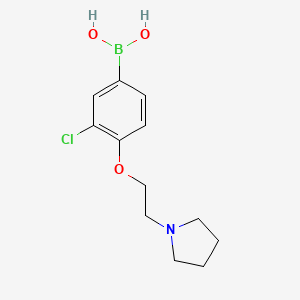
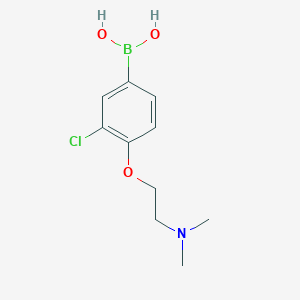
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446194.png)
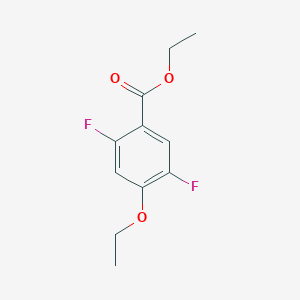
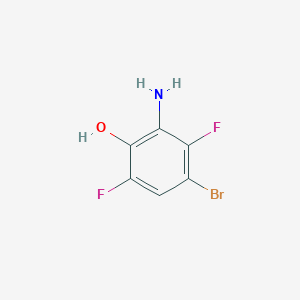
![Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B1446199.png)
![3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1446201.png)


